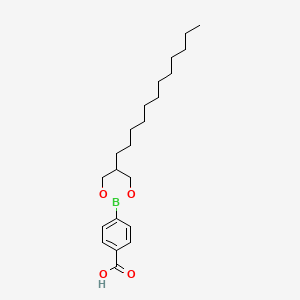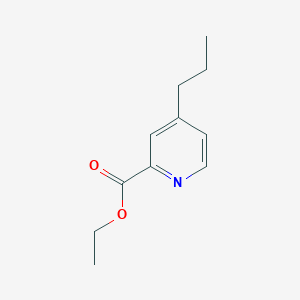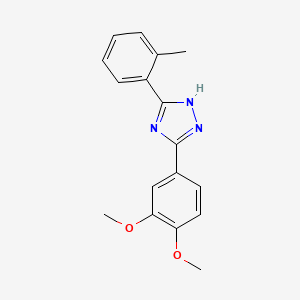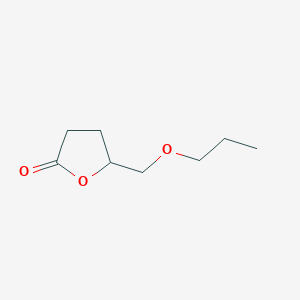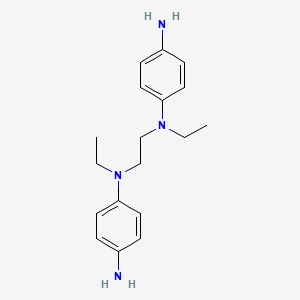
N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-ethylbenzene-1,4-diamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two amino groups attached to phenyl rings, which are further connected to an ethylenediamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine typically involves a multi-step process. One common method starts with the reaction of 4-nitroaniline with ethylenediamine under controlled conditions to form an intermediate compound. This intermediate is then subjected to reduction reactions, often using hydrogen gas in the presence of a catalyst such as palladium on carbon, to yield the final product.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine may involve large-scale batch or continuous processes. These methods often utilize high-pressure reactors and advanced purification techniques to ensure the purity and yield of the compound. The use of automated systems and real-time monitoring helps in optimizing reaction conditions and minimizing by-products.
化学反应分析
Types of Reactions
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine, which can be further utilized in the synthesis of polymers and other advanced materials.
科学研究应用
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polyamides and polyimides, which are known for their thermal stability and mechanical strength.
Biology: The compound is studied for its potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Research is ongoing to explore its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of high-performance polymers and coatings, as well as in the development of advanced materials for electronic and optical applications.
作用机制
The mechanism of action of N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with other functional groups, facilitating the formation of complex molecular structures. These interactions are crucial in the synthesis of polymers and other materials, where the compound acts as a cross-linking agent, enhancing the mechanical and thermal properties of the final product.
相似化合物的比较
Similar Compounds
- N,N’-Bis(4-aminophenyl)-N,N’-di-2-naphthyl-1,4-phenylenediamine
- N,N’-Bis(4-aminophenyl)-N,N’-bis(4-methoxyphenyl)-1,4-phenylenediamine
- N,N’-Bis(4-aminophenyl)-4-(dodecyloxy-biphenyl)-4’-aminophenyl ether
Uniqueness
N,N’-Bis(4-aminophenyl)-N,N’-diethylethylenediamine is unique due to its specific structural configuration, which imparts distinct properties such as enhanced solubility and reactivity. Compared to other similar compounds, it offers better performance in certain applications, particularly in the synthesis of high-performance polymers and advanced materials.
属性
CAS 编号 |
110007-52-8 |
|---|---|
分子式 |
C18H26N4 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
4-N-[2-(4-amino-N-ethylanilino)ethyl]-4-N-ethylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H26N4/c1-3-21(17-9-5-15(19)6-10-17)13-14-22(4-2)18-11-7-16(20)8-12-18/h5-12H,3-4,13-14,19-20H2,1-2H3 |
InChI 键 |
URZPCNILMONVMO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCN(CC)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
![[3-(Benzenesulfonyl)-1-nitroprop-1-en-2-yl]benzene](/img/structure/B14337650.png)
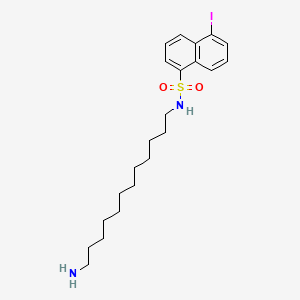
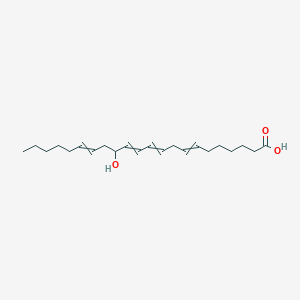
![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
![N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14337671.png)
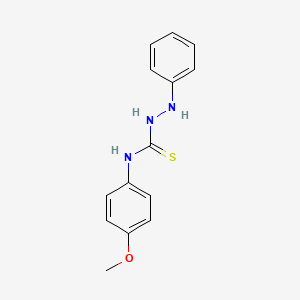
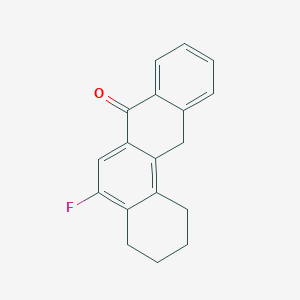
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
